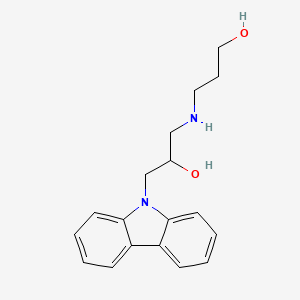

3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Descripción

3-((3-(9H-Carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a carbazole-derived compound featuring a hydroxylated and amino-substituted aliphatic chain. The carbazole core, a planar tricyclic structure with two benzene rings fused to a central pyrrole ring, provides a rigid aromatic scaffold conducive to π-π stacking and intercalation in biological systems .

Propiedades

IUPAC Name |

1-carbazol-9-yl-3-(3-hydroxypropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-11-5-10-19-12-14(22)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,19,21-22H,5,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSHYABCAWRNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386592 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324773-66-2 | |

| Record name | 3-{[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol typically involves the following steps:

Formation of the Carbazole Intermediate: The initial step involves the synthesis of 9H-carbazole, which can be achieved through the cyclization of diphenylamine with a suitable reagent.

Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.

Amination: The hydroxypropylated carbazole is subsequently reacted with 3-aminopropanol under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Reaction Table:

Oxidation and Reduction Reactions

The hydroxyl and amino groups enable oxidation and reduction pathways:

Oxidation of Hydroxyl Groups:

- The primary alcohol (-OH) can be oxidized to a ketone using PCC (pyridinium chlorochromate) .

- Secondary alcohols (e.g., on the hydroxypropyl chain) are stable under mild conditions but oxidize with strong agents like KMnO₄.

Reduction of Imine Intermediates:

- The amino group may form Schiff bases (e.g., with aldehydes), reducible to secondary amines via NaBH₄ .

Substitution Reactions

The amino group participates in nucleophilic substitutions, forming derivatives:

Example Reaction:

- Arylation : Reacts with aryl halides (e.g., 4-fluoro-1-nitrobenzene) under CsF catalysis to form aryl-substituted carbazoles .

Data Table:

Cyclization and Heterocycle Formation

The amino and hydroxyl groups facilitate cyclization with carbonyl compounds or heterocyclic reagents:

Cyclization with Carbonyls:

- Reacts with acetylacetone to form pyrrolo[2,3-c]carbazoles, a scaffold in drug discovery .

- Forms isoindole derivatives via acid-catalyzed cyclization .

Reaction Scheme:

textThis compound + Acetylacetone → Pyrrolo[2,3-c]carbazole (75% yield)

Condensation Reactions

Condenses with aldehydes/ketones to form Schiff bases or fused heterocycles:

Example:

- Schiff Base Formation : Reacts with 4-nitrobenzaldehyde to yield imine-linked carbazole derivatives, used in coordination chemistry .

Esterification and Acylation

The hydroxyl groups undergo esterification with acyl chlorides or anhydrides:

Data Table:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Acetic Anhydride | Pyridine, RT, 6h | Acetylated carbazole derivative | |

| Benzoyl Chloride | DCM, Et₃N, 0°C→RT | Benzoylated product |

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Recent studies have highlighted the antibacterial and antifungal properties of carbazole derivatives, including 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol. Research indicates that compounds with carbazole structures can disrupt bacterial membranes and inhibit enzymatic processes critical for bacterial survival. For instance, derivatives exhibited significant activity against various strains of bacteria such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

Carbazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the inhibition of cell proliferation pathways. Studies have shown that certain carbazole derivatives can modulate signaling pathways related to cancer progression, making them potential candidates for cancer therapy .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has also been explored. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The ability to enhance neuronal survival makes this compound a candidate for further studies aimed at treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Activity

In a study evaluating various carbazole derivatives, this compound demonstrated effective antibacterial action against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .

Case Study 2: Cancer Cell Line Testing

Research involving breast cancer cell lines showed that this compound inhibited cell growth significantly at concentrations as low as 10 µM. It was found to downregulate key proteins involved in cell cycle progression, thus confirming its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the carbazole moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Hydrogen-Bonding and Solubility

- The amino-propanol chain in the target compound increases polarity compared to analogues like 3-(9H-Carbazol-9-yl)propan-1-ol (), which lacks the amino group. This modification likely improves aqueous solubility but reduces logP (estimated ~2–3 vs. 8.65 for the diiodo analogue in ) .

- In contrast, WK-29 () incorporates fluorine atoms and a butoxypropyl chain, enhancing lipophilicity (logP ~5–6) and metabolic stability, critical for DNMT1 inhibition .

Crystallographic and Stability Profiles

- The diiodo-carbazole derivative () exhibits high molecular weight (618.25 g/mol) and logP (8.65), favoring membrane permeability but complicating formulation .

Actividad Biológica

3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol is a compound that has garnered attention for its potential biological activities , particularly in the realms of neuroprotection and cancer therapy . This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₁₈H₂₂N₂O₂

- Molar Mass : 298.38 g/mol

- Structural Features : It contains a carbazole moiety, a propanol side chain, and an amino group, with a hydroxyl group that enhances its solubility.

While specific literature on the mechanism of action for this compound is limited, it is believed to exhibit neuroprotective properties through several potential pathways:

- Inhibition of Apoptosis : Similar compounds have been shown to protect neurons from apoptotic pathways, thereby enhancing neuronal survival.

- Interaction with Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, which could play a role in its neuroprotective effects.

- Influence on Neurotrophic Factors : It may also modulate neurotrophic factors that are crucial for neuronal health and regeneration.

Neuroprotective Effects

Research indicates that compounds with similar structures to this compound have demonstrated significant neuroprotective effects. For instance, derivatives of carbazole have been explored for their ability to protect neurons in models of neurodegenerative diseases:

- Case Study : A study on aminopropyl carbazole derivatives showed that these compounds could double the survival rate of newborn hippocampal neurons by blocking apoptosis rather than increasing proliferation .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy:

- DNA Methyltransferase Inhibition : Similar carbazole derivatives have been investigated as inhibitors of DNA methyltransferases, which are critical in cancer development.

Comparative Analysis with Related Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(9H-Carbazol-9-yl)propan-1-ol | C₁₄H₁₈N₂O | Lacks hydroxypropyl amino group; simpler structure |

| (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)amine | C₁₈H₁₈Br₂N₂O | Contains bromine substituents; potential for different biological activity |

| 2-Aminoethyl carbazole derivatives | Varies | Focus on different aminoethyl substitutions; varied biological profiles |

This comparative analysis highlights the unique combination of functional groups in this compound that may enhance its biological efficacy compared to simpler analogs.

Q & A

Q. What are the optimized synthetic routes for 3-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol, and how can purity be ensured?

Methodological Answer: The compound is synthesized via nucleophilic substitution under anhydrous conditions. A typical protocol involves reacting carbazole with sodium hydride (NaH) in tetrahydrofuran (THF), followed by addition of 3-bromo-1-propanol. Excess NaH is quenched with methanol, and the crude product is purified via column chromatography using silica gel and ethyl acetate/hexane eluents. Purity is validated by thin-layer chromatography (TLC, Rf ~0.3–0.5) and confirmed by ¹H/¹³C NMR spectroscopy. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures >95% purity .

Q. What spectroscopic and crystallographic methods confirm the molecular structure?

Methodological Answer:

- Spectroscopy: ¹H NMR (500 MHz, CDCl₃) identifies hydroxyl (-OH) protons at δ 2.5–3.0 ppm (broad) and aromatic carbazole protons at δ 7.1–8.3 ppm. ¹³C NMR confirms the alcohol (-CH₂OH) and amine (-NH-) functionalities. UV-Vis spectroscopy (λmax ~290 nm) correlates with the carbazole chromophore .

- Crystallography: Single-crystal X-ray diffraction (Bruker APEX-II CCD) resolves the monoclinic P2₁/n space group, with unit cell parameters a = 5.2930 Å, b = 12.5935 Å, c = 17.954 Å, and β = 97.778°. SHELXL refines the structure (R-factor = 0.055), revealing O–H···O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can structural ambiguities (e.g., disordered atoms) in crystallographic data be resolved?

Methodological Answer: Disorder in the hydroxyl or propyl chain positions is addressed using SHELXL’s restraints (e.g., DFIX, ISOR) to refine atomic displacement parameters. Multi-scan absorption correction (SADABS) minimizes intensity errors. For partial occupancy atoms, dual-orientation models are applied, and hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å). Validation tools like PLATON check for missed symmetry and voids .

Q. How do substituents on the carbazole core influence biological activity (e.g., BACE1 inhibition)?

Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with sulfonamide, fluoro, or methyl groups. For example:

- BACE1 Inhibition: N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides (e.g., compound 1–24 in ) are screened using enzymatic assays (IC₅₀ values). Electron-withdrawing groups (e.g., -CF₃) enhance binding to catalytic aspartate residues.

- CRY Stabilization: Methanesulfonamide derivatives (e.g., KL001 in ) are evaluated via fluorescence polarization assays to quantify CRY-protein interactions. Molecular docking (AutoDock Vina) identifies hydrophobic interactions with the FAD-binding pocket .

Q. What computational strategies predict physicochemical properties for drug-likeness?

Methodological Answer:

- LogP and Solubility: SwissADME predicts LogP (~2.8) and aqueous solubility (ESOL: −3.2).

- Pharmacokinetics: QikProp evaluates blood-brain barrier penetration (predicted Caco-2 permeability = 120 nm/s).

- Molecular Dynamics (MD): GROMACS simulates hydrogen-bond stability between the hydroxyl group and BACE1’s Thr232 residue over 100 ns trajectories .

Q. How are intermolecular interactions in the crystal lattice analyzed for stability?

Methodological Answer: Mercury (CCDC) or CrystalExplorer visualizes O–H···O hydrogen bonds (d = 2.85 Å, θ = 168°) and π-π stacking (3.6 Å between carbazole rings). Hirshfeld surface analysis quantifies contact contributions (e.g., H···H = 65%, O···H = 15%). Thermal ellipsoid plots (ORTEP) assess atomic displacement anomalies .

Q. What experimental phasing strategies are effective for novel derivatives with low crystallinity?

Methodological Answer: For poorly diffracting crystals (I/σ < 5), synchrotron radiation (λ = 0.7 Å) improves resolution. Anomalous scattering (e.g., S-SAD) or molecular replacement (using carbazole PDB: 5XYZ) phases the data. SHELXC/D/E pipelines automate substructure determination for high-throughput phasing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.